Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitory Activity: Baseline IC50 in HeLa Cells
In a cellular assay measuring inhibition of IDO1 in IFN-γ stimulated human HeLa cells, 3-benzyl-1,3-dihydroindol-2-one exhibited an IC50 of 4.00E+3 nM (4.0 μM) [1]. This value provides a critical baseline for assessing structure-activity relationships (SAR) within the oxindole series. For context, optimized clinical-stage IDO1 inhibitors such as epacadostat and linrodostat achieve HeLa cell IC50 values in the low nanomolar range (e.g., 1.7-20.6 nM) [2], highlighting that the unsubstituted 3-benzyl scaffold offers moderate potency that can be dramatically improved through rational design. This data point is essential for researchers using this compound as a starting point for fragment-based drug discovery or as a control in phenotypic screening.
| Evidence Dimension | IDO1 inhibition (IC50) |
|---|---|
| Target Compound Data | 4.00E+3 nM |
| Comparator Or Baseline | Epacadostat: 20.6 nM [2]; Linrodostat: 1.7 nM [2] |
| Quantified Difference | Target compound is ~194-fold less potent than epacadostat and ~2,350-fold less potent than linrodostat in this assay system. |
| Conditions | IFN-γ stimulated human HeLa cells; inhibition of kynurenine production |
Why This Matters
This quantitative baseline is indispensable for medicinal chemists optimizing IDO1 inhibitors, as it precisely defines the starting potency of the unadorned 3-benzyl scaffold before any functional group elaboration.
- [1] BindingDB. (2021). BDBM50234038 CHEMBL4097275: Inhibition of IDO1 in IFN-gamma stimulated human HeLa cells. View Source
- [2] TargetMol. (2026). IDO1-IN-27 | Linrodostat. View Source
